molecular formula C5H6LiN3O2 B2920985 Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate CAS No. 2411257-32-2

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate

Cat. No.: B2920985
CAS No.: 2411257-32-2
M. Wt: 147.06
InChI Key: WFPQGQMWACGEII-UHFFFAOYSA-N
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Description

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is a chemical compound with the molecular formula C5H7N3O2Li It is a lithium salt of 2-(5-methyl-1,2,4-triazol-1-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-(5-methyl-1,2,4-triazol-1-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and dried under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the lithium ion and the triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

lithium;2-(5-methyl-1,2,4-triazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-4-6-3-7-8(4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXSJULHGBZQMY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC=NN1CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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